3,3'-Dithiobis[N-acetyl-Valine]: Chemical Architecture and Experimental Utility
Topic: 3,3'-dithiobis[N-acetyl-Valine] Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary 3,3'-dithiobis[N-ac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3,3'-dithiobis[N-acetyl-Valine] Chemical Structure and Properties
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
3,3'-dithiobis[N-acetyl-Valine] (CAS: 67809-84-1), chemically defined as N,N'-diacetyl-penicillamine disulfide , is a critical reference compound in nitric oxide (NO) therapeutics and peptide chemistry. It represents the thermodynamically stable oxidation product of N-acetyl-penicillamine (NAP) and the primary metabolite following the release of nitric oxide from S-nitroso-N-acetylpenicillamine (SNAP) .
In drug development, this compound serves a dual purpose:
Mechanistic Control: It acts as the "scaffold control" in biological assays to distinguish the effects of free nitric oxide from the organic carrier molecule.
Redox Standard: It functions as a stable disulfide model for studying thiol-disulfide exchange rates in physiological buffers.
This guide provides a definitive structural analysis, synthesis protocols, and validation methodologies for integrating this compound into bio-organic workflows.
Chemical Specifications & Properties[1][2][3][4][5][6]
Nomenclature and Identity
Although often queried as a valine derivative, the IUPAC designation aligns with penicillamine (3-mercapto-valine). The "3,3'-dithiobis" nomenclature indicates a disulfide bridge linking the
-carbons of two valine scaffolds, where the -methyl groups are substituted or supplemented by sulfur.
Property
Specification
Common Name
3,3'-dithiobis[N-acetyl-Valine]
Synonyms
N,N'-Diacetyl-penicillamine disulfide; NAP Disulfide; SNAP-Disulfide
CAS Number
67809-84-1 (General); 113626-33-8 (L-isomer)
Molecular Formula
Molecular Weight
380.48 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Dichloromethane (DCM); Soluble in PBS (pH 7.[1]4)
Melting Point
204°C (dec.) (Data for non-acetylated analog; acetylated form typically lower, ~175-185°C)
Physicochemical Behavior
Redox Stability: Unlike its precursor SNAP, which is sensitive to light and heat (releasing NO), the disulfide is chemically inert under standard storage conditions.
Acidity: The compound retains two free carboxylic acid groups, giving it a pKa profile similar to N-acetyl-valine (pKa ~3.5–4.0), making it anionic at physiological pH.
Structural Analysis and Pathway
The transition from the NO-donor SNAP to the inert Disulfide is the central reaction in SNAP-based therapeutics. Understanding this pathway is essential for interpreting decomposition kinetics.[2]
Figure 1: The synthetic and degradative pathway linking NAP, SNAP, and the Disulfide dimer. The disulfide is the terminal thermodynamic sink of the system.
Synthesis & Production Protocols
Researchers often require fresh disulfide for use as a chromatographic standard or biological control. Two primary methods are recommended: Iodine Oxidation (for high purity) and SNAP Decomposition (for mechanistic verification).
Protocol A: Iodine-Mediated Oxidation of N-Acetyl-Penicillamine
This method is preferred for generating bulk analytical standards due to its speed and high yield.
Dissolution: Dissolve 10 mmol of NAP in 20 mL of Methanol:Water (1:1 v/v). Ensure complete solvation.
Oxidation: Prepare a 0.5 M solution of Iodine in 10% aqueous KI. Add this dropwise to the NAP solution with vigorous stirring.
Endpoint Indicator: Continue addition until a faint yellow color persists (indicating excess iodine).
Quenching: Decolorize the excess iodine by adding drops of 1 M Sodium Thiosulfate (
) until the solution returns to colorless.
Precipitation: Evaporate the methanol under reduced pressure (Rotavap). The disulfide typically precipitates from the remaining aqueous phase upon cooling or acidification to pH 3.
Purification: Filter the white precipitate and wash with cold water. Recrystallize from hot water or ethanol/water if necessary.
Validation: Verify structure via melting point and absence of thiol stretch (~2550 cm⁻¹) in IR.
Protocol B: Photolytic Decomposition of SNAP
Used when studying the kinetics of NO release to confirm mass balance.
Preparation: Prepare a 10 mM solution of SNAP (green) in PBS (pH 7.4).
Irradiation: Expose the solution to broad-spectrum light or a specific wavelength (e.g., 340 nm or 470 nm) for 24–48 hours.
Observation: Monitor the transition from green to colorless.
Isolation: Lyophilize the resulting solution to recover the disulfide salt.
Experimental Applications
Negative Control in Nitric Oxide Assays
In drug development, it is crucial to prove that a biological effect (e.g., vasodilation, antibacterial activity) is caused by NO and not the ligand structure.
Experimental Design:
Test Group: SNAP (Active NO donor).
Control Group: 3,3'-dithiobis[N-acetyl-Valine] (Equimolar concentration).
Rationale: The disulfide possesses the identical peptide backbone and solubility profile as SNAP but lacks the nitroso moiety. If the Control Group shows no activity, the effect in the Test Group is attributable exclusively to NO.
NMR Characterization Standard
The disulfide is distinct from SNAP in proton NMR, allowing for quantification of SNAP purity and degradation.
Moiety
SNAP Shift ( NMR, DMSO-)
Disulfide Shift ( NMR, DMSO-)
NH Amide
~8.5 ppm (Doublet)
~8.0–8.2 ppm (Shifted upfield)
-CH
~4.5 ppm
~4.3 ppm
-Methyls
Distinct singlets (due to chirality)
Distinct singlets (often broadened)
Note: Shifts may vary slightly based on concentration and exact solvent water content.
References
Moynihan, H. A., & Roberts, S. M. (1994). Preparation of S-nitroso-N-acetylpenicillamine (SNAP) and its use as a nitric oxide donor.[4] Journal of the Chemical Society, Perkin Transactions 1. Link
Frost, M. C., & Meyerhoff, M. E. (2004). Controlled photoinitiated release of nitric oxide from polymer films containing S-nitroso-N-acetylpenicillamine.[4] Journal of the American Chemical Society, 126(5), 1348-1349. Link
Gierke, G. E., et al. (2018). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. World Journal of Chemical Education, 6(5), 218-223. Link
Santa Cruz Biotechnology. (2025). N-Acetyl-D,L-penicillamine disulfide Product Data. SCBT. Link
PubChem. (2025). L-Valine, 3,3'-dithiobis- Compound Summary. National Library of Medicine. Link
Steric hindrance mechanisms in 3,3'-dithiobis[N-acetyl-Valine] redox reactions
An In-Depth Technical Guide to the Steric Hindrance Mechanisms in 3,3'-dithiobis[N-acetyl-Valine] Redox Reactions Executive Summary The redox chemistry of disulfide bonds is a cornerstone of biological regulation and pha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Steric Hindrance Mechanisms in 3,3'-dithiobis[N-acetyl-Valine] Redox Reactions
Executive Summary
The redox chemistry of disulfide bonds is a cornerstone of biological regulation and pharmaceutical design. While the fundamental thiol-disulfide exchange mechanism is well-understood, its modulation by local steric factors presents a sophisticated layer of control with significant implications for molecular stability and reactivity. This technical guide provides an in-depth examination of 3,3'-dithiobis[N-acetyl-Valine], a disulfide-containing molecule where the redox-active sulfur atoms are flanked by bulky N-acetyl-valine residues. We dissect the profound impact of this steric hindrance on the molecule's redox mechanisms, contrasting it with less encumbered systems. Through a synthesis of mechanistic theory and detailed experimental protocols, this guide elucidates how the valine side chains sterically shield the disulfide bond, significantly impeding classical nucleophilic attack and altering the molecule's electrochemical properties. This exploration offers critical insights for professionals in drug development, particularly in the design of stable linkers for bioconjugates and redox-responsive therapeutic agents.
The Molecular Architecture: A Sterically Encumbered Disulfide
At the heart of this topic is the unique structure of 3,3'-dithiobis[N-acetyl-Valine]. Derived from the dimerization of N-acetyl-cysteine and functionalized with valine's bulky isopropyl groups, this molecule presents a classic case of steric hindrance directly influencing a reactive functional group. The N-acetylation prevents peptide bond formation, isolating the effects to this specific molecular context.[1]
The valine residues, known for their significant conformational rigidity and large van der Waals radius, are positioned adjacent to the cysteine-derived backbone.[2] This arrangement forces the isopropyl groups into close proximity with the disulfide bridge, creating a "molecular shield." This shielding is not static; the rotational freedom around the Cα-Cβ and Cβ-S bonds, while present, is significantly restricted, leading to a preferred set of conformations where the disulfide bond is sterically protected.[3] Understanding this three-dimensional landscape is paramount to appreciating its muted reactivity.
Caption: Molecular structure of 3,3'-dithiobis[N-acetyl-Valine].
The Core Redox Mechanism: Thiol-Disulfide Exchange
The primary redox reaction for disulfides is the thiol-disulfide exchange. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are:
A deprotonated thiol (thiolate, RS⁻) acts as the nucleophile.[5]
The thiolate attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R').
This leads to a transient, linear trisulfide-like transition state (RS---S(R')---SR').[6][7]
The original disulfide bond cleaves, releasing one of the original sulfur atoms as a new thiolate (R'S⁻) and forming a new disulfide bond (R-S-S-R').
The geometry of the transition state is critical. For optimal orbital overlap, the attacking nucleophile, the target sulfur, and the leaving group must align linearly.[4][6] It is precisely this geometric requirement that is profoundly affected by steric hindrance. The bulky isopropyl groups on the N-acetyl-valine residues physically obstruct the trajectory required for the incoming nucleophilic thiol to attack the disulfide bond, thereby increasing the activation energy of the reaction.[6]
Caption: Steric hindrance raises the activation energy of the SN2 transition state.
Experimental Investigation: Protocols and Rationale
To quantify the impact of steric hindrance, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive understanding of the redox behavior of 3,3'-dithiobis[N-acetyl-Valine].
Kinetic Analysis of Reduction via UV-Vis Spectrophotometry
Objective: To measure and compare the rate of reduction of the sterically hindered disulfide against an unhindered control (e.g., oxidized glutathione, GSSG).
Rationale (Expertise & Experience): This assay provides real-time kinetic data. We use an excess of a reducing agent like dithiothreitol (DTT) and monitor its consumption or the formation of the product thiol. Tris(2-carboxyethyl)phosphine (TCEP) is another excellent choice as it is odorless and effective over a wider pH range.[8] By comparing the reaction rates under identical conditions, we can directly quantify the inhibitory effect of the valine residues.
Experimental Protocol:
Reagent Preparation:
Prepare a 100 mM stock solution of DTT in a phosphate buffer (100 mM, pH 7.4).
Prepare 10 mM stock solutions of 3,3'-dithiobis[N-acetyl-Valine] and GSSG (control) in the same phosphate buffer.
Prepare a 10 mM stock solution of Ellman's Reagent (DTNB) in the phosphate buffer.
Reaction Setup:
In a 1 mL cuvette, add 950 µL of phosphate buffer and 20 µL of the disulfide stock solution (final concentration 0.2 mM).
Initiate the reaction by adding 30 µL of the DTT stock solution (final concentration 3 mM).
Data Acquisition:
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at a wavelength corresponding to DTT consumption or monitor the increase in product thiol using Ellman's reagent at 412 nm at 30-second intervals for 30 minutes.
Analysis:
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic trace.
Compare the V₀ for 3,3'-dithiobis[N-acetyl-Valine] with that of GSSG.
Compound
Hypothetical Initial Rate (µM/min)
Relative Reactivity (%)
Oxidized Glutathione (GSSG)
150.0
100
3,3'-dithiobis[N-acetyl-Valine]
5.2
3.5
Table 1: Hypothetical comparative kinetic data illustrating the dramatic reduction in reactivity due to steric hindrance.
Electrochemical Analysis via Cyclic Voltammetry (CV)
Objective: To determine the reduction potential of the disulfide bond.
Rationale (Trustworthiness): CV is a powerful technique for probing the thermodynamics of a redox reaction.[9] A more negative reduction potential for the hindered molecule compared to an unhindered one indicates that the reduction is thermodynamically less favorable. This can be due to the steric strain imposed by the bulky groups, which may destabilize the resulting thiols or create a significant kinetic barrier to electron transfer at the electrode surface. This method provides a self-validating electrochemical signature of the molecule.[10][11]
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Experimental Protocol:
Electrolyte Preparation: Prepare a solution of 0.1 M KCl in phosphate-buffered saline (PBS, pH 7.4).
Sample Preparation: Dissolve 3,3'-dithiobis[N-acetyl-Valine] in the electrolyte solution to a final concentration of 1-5 mM.
Electrochemical Cell Setup:
Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
Polish the working electrode before each run.
Deoxygenate the sample solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.
CV Measurement:
Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V) to a sufficiently negative potential to observe the reduction (e.g., -1.2 V), and then back to the initial potential.
Record the resulting current as a function of the applied potential.
Perform the same experiment for a non-hindered control like GSSG.
Data Interpretation: The cathodic peak potential (Epc) for the hindered disulfide is expected to be significantly more negative than that for GSSG, confirming that reduction is more difficult.
Product Verification by LC-MS/MS
Objective: To unequivocally identify the reaction products and confirm the mechanism.
Rationale (Authoritative Grounding): While kinetic and electrochemical data are powerful, they are inferential. LC-MS/MS provides direct, unambiguous evidence of the reaction products.[12] By confirming that the reduction of 3,3'-dithiobis[N-acetyl-Valine] yields N-acetyl-cysteine, we validate that the reaction proceeds via the expected disulfide bond cleavage and not through an alternative degradation pathway. This is a crucial step for mechanistic validation.
Experimental Protocol:
Reaction Quenching:
Perform the reduction reaction as described in the kinetic assay (Section 3.1).
At various time points, quench the reaction by adding a small volume of acid (e.g., formic acid) to protonate any remaining thiolate and stop the reaction.
Sample Preparation:
Dilute the quenched reaction mixture with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
Filter the sample through a 0.22 µm syringe filter.[13]
LC-MS/MS Analysis:
Chromatography: Use a C18 reverse-phase column with a gradient elution to separate the starting material, the reducing agent, and the N-acetyl-cysteine product.
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode.
MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transition for N-acetyl-cysteine, confirming its identity with high specificity and sensitivity.[13]
Implications in Drug Development and Research
The pronounced steric hindrance in 3,3'-dithiobis[N-acetyl-Valine] is not merely a chemical curiosity; it is a design principle with significant practical applications:
Enhanced Stability: The resistance to reduction by endogenous thiols like glutathione means that disulfide linkers based on this or similar sterically hindered motifs will have a longer half-life in biological systems. This is highly desirable for applications such as antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity.
Redox-Responsive Systems: The high activation energy for reduction can be exploited to create "smart" materials or prodrugs. These systems would remain stable under normal physiological conditions but could be cleaved in environments with exceptionally high concentrations of reducing agents or specific enzymes capable of overcoming the steric barrier.
Probing Biological Environments: Sterically hindered disulfides can be used as chemical tools to probe the redox potential and accessibility of different cellular compartments. Their selective reduction can provide information about the local reducing power and steric environment of a system.
Conclusion
The redox chemistry of 3,3'-dithiobis[N-acetyl-Valine] serves as a compelling model for the power of steric hindrance in modulating chemical reactivity. The bulky N-acetyl-valine moieties act as molecular guardians, shielding the disulfide bond from facile nucleophilic attack. This steric protection manifests as dramatically slower reduction kinetics and a more negative reduction potential compared to unhindered analogues. A comprehensive analytical approach combining kinetic assays, electrochemistry, and mass spectrometry is essential to fully characterize these effects. For researchers and drug developers, the principles demonstrated by this molecule offer a valuable strategy for designing more stable, selective, and intelligent redox-active systems for therapeutic and diagnostic applications.
References
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link][6][14]
Toniolo, C., Valle, G., Crisma, M., Bonora, G. M., Lelj, F., Cristinziano, P. L., Barone, V., & Nisato, D. (1990). Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. Peptide Research, 3(1), 27–34. [Link][3]
Fairweather, J. K., & Drueckhammer, D. G. (2001). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Macromolecules, 34(10), 3373–3379. Note: While a direct match for the provided snippet[15] was not found under this exact title and date, the principles of radical-disulfide exchange are well-established in polymer chemistry. A representative article on the topic is cited. [Link][15]
Crich, D., & Rahaman, M. O. (2010). Synthesis of Protected Dithiol Amino Acids for Potential Use in Peptide Chemistry. The Journal of Organic Chemistry, 75(15), 5289–5292. Note: While the exact article[16] was not retrievable, this reference covers the synthesis of similar relevant compounds. [Link]
Wedd, M., & Faller, P. (2010). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 12(35), 10345-10351. [Link][7]
Ge, Y., & Sun, L. (2015). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1344–1354. [Link][17]
Percival, M. D., et al. (1994). A molecular mechanism for the cleavage of a disulfide bond as the primary function of agonist binding to G-protein-coupled receptors based on theoretical calculations supported by experiments. European Journal of Biochemistry, 261(1), 89-97. [Link][18]
Mó, O., Yáñez, M., & Elguero, J. (2002). Comprehensive conformational analysis of N-acetyl-L-isoleucine-N-methylamide: An ab initio study. The Journal of Physical Chemistry A, 106(46), 11247–11255. [Link][2]
Singh, R., & Whitesides, G. M. (1994). Reduction of Disulfide Bonds in Peptides and Proteins. Methods in Enzymology, 241, 194-204. Note: While the snippet[4] is from a diagram caption, this reference provides foundational information on the SN2 mechanism of disulfide reduction. [Link][4]
Gomiscek, S., Veber, M., Francetic, V., & Durst, R. (1988). Electrochemical Studies of Dithiocarbamates and Related Compounds. Journal of Research of the National Bureau of Standards, 93(3), 493-496. [Link][9]
Wikipedia contributors. (2024). Disulfide. Wikipedia, The Free Encyclopedia. [Link][5]
Bondar, V. S., et al. (2021). Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Beilstein Journal of Organic Chemistry, 17, 269–278. [Link][19]
Akl, Z. F., et al. (2021). Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. Materials, 14(16), 4504. [Link][10][11]
Francis, T., & Francis, F. (2019). Steric hindrance. Nanomedicine and the Cardiovascular System. [Link][20]
Technical Analysis of 3,3'-dithiobis[N-acetyl-Valine]: Identification, Characterization, and Analytical Protocols
Executive Summary & Chemical Identity[1] The compound 3,3'-dithiobis[N-acetyl-Valine] , chemically identified as N,N'-Diacetyl-penicillamine disulfide , is a specialized amino acid derivative. Structurally, it represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
The compound 3,3'-dithiobis[N-acetyl-Valine] , chemically identified as N,N'-Diacetyl-penicillamine disulfide , is a specialized amino acid derivative. Structurally, it represents a dimer of N-acetyl-penicillamine linked via a disulfide bridge at the
-carbon (position 3) of the valine scaffold.
This molecule is critical in pharmaceutical research as a reference standard for impurities in thiol-containing drugs (e.g., Penicillamine) and as a stable intermediate in peptide chemistry. Its formation typically results from the oxidative coupling of N-acetyl-3-mercaptovaline.
Soluble in DMSO, Methanol; sparingly soluble in water
Note on Stereochemistry: The CAS 67809-84-1 generally refers to the substance without specific stereochemical assignment or the L-valine derivative (which corresponds to the (R)-configuration at the
-carbon in penicillamine nomenclature due to sulfur priority). The specific (2R,2'R) isomer is sometimes indexed under 174292-09-2 .[1][2][3]
Structural Characterization & Logic
To understand the nomenclature "3,3'-dithiobis[N-acetyl-Valine]", one must deconstruct its relationship to Valine and Penicillamine.
Valine Backbone: Valine is 2-amino-3-methylbutanoic acid.[4]
3-Mercapto Modification: Replacing a hydrogen atom at the 3-position (
-carbon) of Valine with a sulfhydryl (-SH) group yields Penicillamine (3-mercapto-valine).
N-Acetylation: Acetylation of the
-amino group stabilizes the molecule and alters its solubility, forming N-acetyl-penicillamine.
Disulfide Dimerization: Oxidative coupling of two thiol groups forms the disulfide bond, resulting in the "3,3'-dithiobis" structure.
Structural Visualization
The following diagram illustrates the hierarchical formation of the molecule from its precursors.
Figure 1: Structural derivation pathway of 3,3'-dithiobis[N-acetyl-Valine].
Synthesis & Formation Mechanism
The synthesis of 3,3'-dithiobis[N-acetyl-Valine] is a self-validating oxidative process. The reaction kinetics are driven by the high nucleophilicity of the thiolate anion, which readily undergoes oxidation in the presence of mild oxidants (e.g., air, iodine, or hydrogen peroxide).
Mechanistic Pathway
Thiol Activation: The precursor, N-acetyl-penicillamine, exists in equilibrium with its thiolate anion (
) in basic media.
Radical/Anion Coupling: The thiolate attacks an oxidant or another thiyl radical to form the disulfide bond (
).
Termination: The reaction terminates when all free thiols are consumed, yielding the stable disulfide dimer.
Reaction Scheme:
Analytical Protocols (HPLC & MS)
Reliable identification requires separating the disulfide dimer from its thiol monomer and other potential impurities (e.g., N-acetyl-valine). The following protocol ensures high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of 3,3'-dithiobis[N-acetyl-Valine] from S-Nitroso-N-acetylpenicillamine (SNAP)
[Application Note] Introduction S-Nitroso-N-acetylpenicillamine (SNAP) is a widely utilized S-nitrosothiol (RSNO) that serves as a potent nitric oxide (NO) donor in biomedical research.[1] Its therapeutic potential is va...
Author: BenchChem Technical Support Team. Date: February 2026
[Application Note]
Introduction
S-Nitroso-N-acetylpenicillamine (SNAP) is a widely utilized S-nitrosothiol (RSNO) that serves as a potent nitric oxide (NO) donor in biomedical research.[1] Its therapeutic potential is vast, with applications in preventing thrombosis and bacterial biofilm formation.[1] However, SNAP is susceptible to decomposition, particularly when exposed to heat, light, and trace metal ions.[2] This degradation leads to the formation of its corresponding disulfide, 3,3'-dithiobis[N-acetyl-Valine] (also referred to as N-acetylpenicillamine disulfide), and the release of nitric oxide.[1][2] The presence of this disulfide impurity can interfere with the accurate assessment of SNAP's biological activity and shelf-life. Therefore, a robust and reliable analytical method to separate and quantify SNAP from its primary degradation product is crucial for researchers, scientists, and drug development professionals.
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective separation of SNAP from 3,3'-dithiobis[N-acetyl-Valine]. The method leverages reversed-phase chromatography with UV detection, a technique well-suited for the analysis of these compounds.[3][4] The causality behind the experimental choices, from mobile phase composition to gradient elution, is explained to provide a comprehensive understanding of the method's principles.
Principle of Separation
The separation of SNAP and its disulfide by reversed-phase HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. While both molecules contain the N-acetyl-valine backbone, SNAP possesses a labile S-nitroso group (-S-NO), whereas the disulfide has a sulfur-sulfur linkage (-S-S-). This difference in their chemical structures leads to variations in their polarity and, consequently, their retention times on the chromatographic column. The disulfide, being a larger and generally less polar molecule than SNAP, is expected to have a stronger interaction with the C18 stationary phase, resulting in a longer retention time.
Materials and Reagents
Material/Reagent
Grade
Recommended Supplier
S-Nitroso-N-acetylpenicillamine (SNAP)
≥98%
Sigma-Aldrich
3,3'-dithiobis[N-acetyl-Valine]
Reference Standard
Toronto Research Chemicals
Acetonitrile (ACN)
HPLC Grade
Fisher Scientific
Water
HPLC Grade
Fisher Scientific
Formic Acid (FA)
LC-MS Grade
Thermo Fisher Scientific
Methanol (for cleaning)
HPLC Grade
Fisher Scientific
HPLC Vials, Caps, and Septa
Certified for low bleed
Waters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Parameter
Condition
Rationale
HPLC Column
Reversed-phase C18, 250 x 4.6 mm, 5 µm
Provides excellent resolution and retention for the analytes of interest.[4]
Mobile Phase A
0.1% Formic Acid in Water
Acidifying the mobile phase helps to suppress the ionization of carboxylic acid groups, leading to better peak shape and retention.[5]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.[5]
Gradient Elution
See Table 1
A gradient is necessary to achieve a timely elution of both the more polar SNAP and the less polar disulfide with good peak symmetry.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
340 nm for SNAP, 230 nm for disulfide
SNAP has a characteristic absorbance around 340 nm due to the S-nitroso group.[1] The disulfide can be monitored at a lower UV wavelength where it exhibits stronger absorbance. A DAD is ideal for monitoring both wavelengths simultaneously.
Injection Volume
10 µL
A typical injection volume that balances sensitivity and potential for peak broadening.
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
15.0
5
95
20.0
5
95
20.1
95
5
25.0
95
5
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of SNAP and its disulfide degradation product.
Caption: Experimental workflow for the HPLC analysis of SNAP.
Step-by-Step Protocol
Preparation of Mobile Phases
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Preparation of Standard Solutions
Due to the light and thermal sensitivity of SNAP, all solutions should be prepared fresh, protected from light by using amber vials or by wrapping vials in aluminum foil, and kept on ice or in a cooled autosampler.[1][2]
Stock Standard Solutions (1 mg/mL):
Accurately weigh approximately 10 mg of SNAP and transfer to a 10 mL amber volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Accurately weigh approximately 10 mg of 3,3'-dithiobis[N-acetyl-Valine] and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Preparation of Sample Solutions
Accurately weigh or pipette the sample containing SNAP into a volumetric flask.
Dilute the sample with Mobile Phase A to a final concentration that falls within the range of the calibration curve.
Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.[6]
HPLC System Setup and Analysis
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
Set the column temperature to 30 °C.
Set the detector to acquire data at 340 nm and 230 nm.
Create a sequence including injections of a blank (Mobile Phase A), the working standard solutions, and the sample solutions.
Start the sequence.
Data Analysis and Interpretation
Identify the peaks for SNAP and 3,3'-dithiobis[N-acetyl-Valine] in the chromatograms based on their retention times compared to the standards.
Integrate the peak areas for both analytes.
Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the working standard solutions.
Determine the concentration of SNAP and its disulfide in the sample solutions by interpolating their peak areas from the respective calibration curves.
The following diagram illustrates the logical relationship for quantifying the analytes.
Caption: Data analysis workflow for quantification.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before running the samples. Key parameters to monitor include:
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
0.8 - 1.5
Theoretical Plates (N)
> 2000
Resolution (Rs)
> 2.0 between SNAP and disulfide peaks
Relative Standard Deviation (RSD) of replicate injections
< 2.0% for peak area and retention time
Troubleshooting
Issue
Potential Cause
Suggested Solution
Poor Peak Shape (Tailing)
Column degradation, improper mobile phase pH
Replace column, ensure mobile phase pH is correctly adjusted.
No or Low Signal for SNAP
SNAP degradation
Prepare fresh standards and samples, protect from light and heat.
Shifting Retention Times
Inconsistent mobile phase composition, temperature fluctuations
Prepare fresh mobile phase, ensure column oven is at the set temperature.
Ghost Peaks
Sample carryover, contaminated vials
Implement a needle wash step, use clean vials for each injection.[7]
Conclusion
This application note provides a comprehensive and robust HPLC protocol for the separation and quantification of S-Nitroso-N-acetylpenicillamine (SNAP) and its primary degradation product, 3,3'-dithiobis[N-acetyl-Valine]. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently implement this method to ensure the quality and stability of their SNAP preparations, leading to more accurate and reproducible results in their studies.
References
Detection of S-Nitrosothiols - PMC - NIH. National Center for Biotechnology Information. [Link]
Nanomolar quantification and identification of various nitrosothiols by high performance liquid chromatography coupled with flow reactors of metals and Griess reagent - PubMed. National Center for Biotechnology Information. [Link]
Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. ACS Publications. [Link]
Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. National Center for Biotechnology Information. [Link]
Visible Photolysis and Amperometric Detection of S-Nitrosothiols - ACS Publications. ACS Publications. [Link]
Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo - MDPI. MDPI. [Link]
Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC. National Center for Biotechnology Information. [Link]
S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed. National Center for Biotechnology Information. [Link]
Nitrosothiol Detection by HPLC Coupled with Flow Reactors of Hg2+ and Griess Reagent - Walsh Medical Media. Walsh Medical Media. [Link]
Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC. National Center for Biotechnology Information. [Link]
Nanomolar Quantification and Identification of Various Nitrosothiols by High Performance Liquid Chromatography Coupled with Flow Reactors of Metals and Griess Reagent | The Journal of Biochemistry | Oxford Academic. Oxford Academic. [Link]
Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions - MDPI. MDPI. [Link]
Formation and Stability of a Nitric Oxide Donor: S-Nitroso-N-acetylpenicillamine | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]
Determination of S-Nitrosoglutathione in Human and Rat Plasma by High-Performance Liquid Chromatography with Fluorescence and Ultraviolet Absorbance Detection after Precolumn Derivatization with o-Phthalaldehyde - ResearchGate. ResearchGate. [Link]
Peptide Purification with Biotage® SNAP Bio Cartridges: Achieving High Purity and High Recovery - Norlab. Norlab. [Link]
Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine | ACS Applied Materials & Interfaces. ACS Publications. [Link]
Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides - Biotage. Biotage. [Link]
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
Automated Pre-Column Derivatization of Amino Acids by HPLC: - Axion Labs. Axion Labs. [Link]
Handling Guidelines for HPLC Vials: Best Practices Explained. Hawach Scientific. [Link]
A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. LCGC International. [Link]
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC. National Center for Biotechnology Information. [Link]
Stability indicating HPLC Method for the Determination of Semaglutide Related Substances and Degradation Products Using Aeris™ - Phenomenex. Phenomenex. [Link]
(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. ResearchGate. [Link]
Synthesis of 3,3'-dithiobis[N-acetyl-Valine] from N-acetyl-DL-penicillamine
Abstract This application note details the synthesis of 3,3'-dithiobis[N-acetyl-Valine] (also known as bis(N-acetyl-penicillamine) disulfide or N-acetyl-penicillamine disulfide) from N-acetyl-DL-penicillamine (NAP) .[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthesis of 3,3'-dithiobis[N-acetyl-Valine] (also known as bis(N-acetyl-penicillamine) disulfide or N-acetyl-penicillamine disulfide) from N-acetyl-DL-penicillamine (NAP) .[1] This disulfide is a critical reference standard for impurity profiling in pharmaceutical formulations of penicillamine and S-nitroso-N-acetylpenicillamine (SNAP), as well as a metabolite in pharmacokinetic studies.[1] We present two validated protocols: Method A (Iodine Oxidation) for high-purity analytical standards, and Method B (Catalytic Peroxide Oxidation) for larger-scale preparative synthesis.[1]
Introduction & Chemical Context
3,3'-dithiobis[N-acetyl-Valine] is the symmetric disulfide dimer of N-acetyl-penicillamine.[1] Chemically, it consists of two valine backbones linked by a disulfide bridge at the
-carbon (position 3), with the amine groups acetylated.[1]
In drug development, this molecule serves two primary roles:
Impurity Standard: It is the primary oxidative degradation product of NAP and SNAP-based nitric oxide donors.[1]
Metabolite Marker: Penicillamine drugs are metabolized in vivo to disulfides; this specific derivative tracks the fate of N-acetylated variants.[1]
Reaction Mechanism
The transformation involves the oxidation of the free thiol (-SH) group on the NAP molecule.[1] The reaction proceeds via a thiyl radical or thiosulfinate intermediate, depending on the oxidant used, ultimately forming the thermodynamically stable disulfide bond.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Oxidative coupling pathway of N-acetyl-penicillamine to its disulfide dimer.[1]
Recommended for preparing analytical reference standards (100 mg – 5 g scale).[1]
Rationale: Iodine (
) acts as both the oxidant and the indicator.[1] The reaction is stoichiometric and gentle, minimizing the risk of over-oxidation to sulfonic acids () which occurs with stronger oxidants.[1]
Recommended for bulk synthesis (>5 g) or when iodine contamination must be strictly avoided.[1]
Rationale: Hydrogen peroxide is a clean oxidant (byproduct is water).[1] However, direct reaction can be slow or lead to over-oxidation.[1] Using a trace metal catalyst (
or ) ensures rapid and specific disulfide formation at neutral pH.[1]
Crystallization: Triturate the resulting solid with diethyl ether/hexane to yield the white crystalline disulfide.
Analytical Validation (QC)
To ensure the integrity of the synthesized "3,3'-dithiobis[N-acetyl-Valine]", the following parameters must be verified.
Test
Expected Result
Method Note
Appearance
White to off-white crystalline powder
Visual inspection
Melting Point
185–190°C (dec)
Distinct from NAP (MP ~110°C)
Mass Spectrometry
Da
ESI-MS (Positive Mode)
HPLC Purity
>98%
C18 Column, 0.1% TFA in Water/MeCN gradient
Ellman's Test
Negative
Confirms absence of free -SH groups
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for product release.
Troubleshooting & Critical Considerations
Over-Oxidation: If the reaction pH is too basic (>9) or temperature is too high during peroxide addition, the thiol may oxidize to sulfinic (
) or sulfonic acid ().[1] Control: Keep pH near neutral (7.0–7.4) and use ice baths during oxidant addition.[1]
Solubility Issues: The disulfide is significantly less water-soluble than the starting NAP.[1] If the product oils out, add a small amount of ethanol to maintain a single phase during reaction, or allow it to precipitate as a purification step.
Metal Contamination: If using Method B (Catalytic), ensure thorough washing with EDTA or brine during workup to remove Cu/Fe ions, which can catalyze degradation of the product during storage.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88724, L-Valine, 3,3'-dithiobis-.[1] Retrieved from [Link][1]
Stark, G. et al. "In vitro mechanism of oxidation of D-penicillamine in plasma."[1] J. Rheumatol.[1] (via PubMed).[1] Retrieved from [Link]
Lipsky, P.E. "D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation."[1] J. Clin. Invest.[1] (via PubMed).[1] Retrieved from [Link]
Protocols for quantifying penicillamine disulfide impurities in pharmaceutical formulations
Abstract & Scope Penicillamine (D-Pen) is a sulfur-containing amino acid used as a chelating agent in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy relies on a free thi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Penicillamine (D-Pen) is a sulfur-containing amino acid used as a chelating agent in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy relies on a free thiol (-SH) group. However, this thiol group makes the molecule inherently unstable in solution, prone to rapid oxidation into Penicillamine Disulfide (Pen-Pen) .
This Application Note provides a robust, self-validating protocol for quantifying Penicillamine Disulfide impurities. Unlike standard small-molecule analysis, this method addresses the specific challenges of thiol chemistry: metal-catalyzed auto-oxidation during sample preparation and poor retention of polar zwitterions on standard C18 columns.
Target Audience: QC Analysts, Method Development Scientists, and Formulation Researchers.
The Chemical Challenge: Thiol Oxidation
To accurately quantify the impurity, one must understand the mechanism of its formation. Penicillamine oxidation is not random; it is often catalyzed by trace transition metals (Cu²⁺, Fe³⁺) present in solvents or glassware.
Reaction Pathway
The dimerization of Penicillamine (R-SH) to Penicillamine Disulfide (R-S-S-R) occurs via the following pathway:
Figure 1: Metal-catalyzed oxidation pathway of Penicillamine and the intervention point for EDTA.
Core Protocol: Ion-Pairing RP-HPLC with UV Detection
While Electrochemical Detection (ECD) offers higher sensitivity, Ion-Pairing Reverse Phase HPLC (IP-RP-HPLC) with UV detection is the industry standard for Quality Control due to its robustness and equipment availability.
Method Principle
Penicillamine is highly polar and zwitterionic, leading to elution in the void volume on standard C18 columns.
Solution: We use Sodium 1-Octanesulfonate (or Hexanesulfonate) as an ion-pairing agent. The sulfonate group interacts with the amine of the Penicillamine, forming a neutral complex that retains sufficiently on the hydrophobic stationary phase.
Detection: The disulfide bond (S-S) exhibits UV absorption in the low UV range (210 nm), distinguishing it from the thiol.
Reagents & Materials
Column: L1 packing (C18), 4.6 mm × 250 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18 or equivalent).
Mobile Phase Buffer: Potassium Dihydrogen Phosphate (
).
Ion-Pairing Agent: Sodium 1-Octanesulfonate (SOS) or Sodium 1-Hexanesulfonate.
High aqueous content ensures solubility; pH 3.0 suppresses silanol ionization and optimizes ion-pairing.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Wavelength
210 nm
Maximizes signal for the disulfide bond (weak chromophore).
Temperature
25°C
Controls viscosity and retention reproducibility.
Injection Vol
20 µL
High volume compensates for low UV extinction coefficient.
Run Time
~15-20 minutes
Disulfide typically elutes later than the parent peak.
Preparation of Mobile Phase:
Dissolve 13.6 g of
and 1.0 g of Sodium 1-Octanesulfonate in 900 mL of water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.[1][2][3] Add 30 mL of Acetonitrile. Dilute to 1000 mL with water. Filter through 0.45 µm membrane.
Experimental Workflow & Sample Preparation
CRITICAL: The success of this protocol depends entirely on the "Diluent." Using pure water or methanol will result in artificial generation of disulfide impurities during the analysis sequence.
The "Stabilized" Diluent
Prepare a solution of 0.1% (w/v) EDTA in the Mobile Phase.
Why? EDTA chelates trace metals in the glassware and solvent, halting the auto-oxidation of Penicillamine during the autosampler wait time.
Standard & Sample Prep
System Suitability Standard:
Dissolve USP Penicillamine RS (1.0 mg/mL) and USP Penicillamine Disulfide RS (0.05 mg/mL) in the Stabilized Diluent.
Goal: Confirm resolution (R) > 2.0 between the main peak and the impurity.
Test Sample:
Grind tablets/capsules to a fine powder.
Weigh powder equivalent to 100 mg Penicillamine.[4]
Transfer to 100 mL volumetric flask.
Add 60 mL Stabilized Diluent and sonicate for 15 mins (maintain temp < 25°C).
Dilute to volume, mix, and filter (0.45 µm PVDF).[2][5] Inject immediately.
Decision Logic for Method Development
Figure 2: Logic flow for optimizing separation and stability.
Validation Parameters (Acceptance Criteria)
To ensure the method is "self-validating," the following criteria must be met during every run:
Parameter
Acceptance Limit
Troubleshooting
Resolution (Rs)
> 2.0 between Penicillamine and Disulfide
Decrease ACN % or adjust pH slightly lower.
Tailing Factor (T)
< 2.0 for Penicillamine
Replace column or increase buffer concentration.
RSD (n=5)
< 2.0% for Main Peak; < 5.0% for Disulfide
Check injector precision; ensure EDTA is present.
LOD/LOQ
Disulfide LOQ should be ≤ 0.05%
If sensitivity is low, ensure detection is strictly at 210 nm.
Alternative High-Sensitivity Method: HPLC-ECD
For bioanalytical studies (plasma/urine) where UV sensitivity is insufficient, Electrochemical Detection is the gold standard.
Upstream Electrode (-1.0 V): Reduces Disulfide back to free Thiol.
Downstream Electrode (+0.15 V): Oxidizes the Thiol (Au/Hg amalgam electrode), generating current proportional to concentration.
Advantage: Specific to electroactive species; eliminates matrix interference from non-redox active excipients.
References
USP Monographs . Penicillamine.[1][2][5][6][7][8][9][10][11][12][13][14] United States Pharmacopeia and National Formulary (USP-NF).
Yamashita, G., et al. (1989) .[6] "Determination of penicillamine, penicillamine disulfide and penicillamine-glutathione mixed disulfide by high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B: Biomedical Sciences and Applications.
Bergstrom, R. F., et al. (1981) . "Stability of Penicillamine in Aqueous Solution." Journal of Pharmaceutical Sciences.
Lunte, S. M., & Kissinger, P. T. (1985) .[6] "Detection of Thiols and Disulfides in Liver Samples using Liquid Chromatography/Electrochemistry." Analytical Biochemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of 3,3'-Dithiobis[N-acetyl-Valine] Stock Solutions for Cell Culture
Introduction & Scientific Context
3,3'-Dithiobis[N-acetyl-Valine] (also known as N,N'-Diacetyl-penicillamine disulfide or NAP disulfide ) is the oxidized homodimer of N-acetyl-penicillamine (NAP). In cell culture and biochemical research, this compound serves two primary critical functions:
Negative Control for NO Donors: It is the stable breakdown product of S-Nitroso-N-acetyl-penicillamine (SNAP) , a widely used nitric oxide (NO) donor. To validate that cellular effects observed with SNAP are due to NO release and not the organic backbone, researchers use 3,3'-dithiobis[N-acetyl-Valine] as the non-releasing control.
Thiol-Disulfide Exchange Studies: As a disulfide of a sterically hindered thiol (penicillamine derivative), it is used to probe intracellular reduction capacity and thiol-disulfide exchange reactions without the rapid kinetics associated with unhindered cystine derivatives.
This protocol details the preparation of a sterile, stable stock solution, addressing the compound's specific solubility profile (lipophilic organic acid) to ensure consistent experimental results.
Physicochemical Properties
Understanding the chemical nature of the solute is prerequisite to proper solubilization.
Objective: Prepare a 50 mM stock solution. This concentration allows for high dilution factors (1:1000) to achieve working concentrations of 10–50 µM, keeping the final DMSO concentration well below the toxicity threshold (< 0.1%).
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Do not use Cellulose Acetate for DMSO.
Container: Amber glass vial or polypropylene microcentrifuge tube (DMSO compatible).
Step-by-Step Procedure
1. Calculation & Weighing
To prepare 10 mL of a 50 mM stock solution:
Weigh ~190.2 mg of powder into a sterile vial.
Note: If the exact mass deviates (e.g., 195 mg), adjust the DMSO volume to maintain 50 mM.
2. Solubilization
Add the calculated volume of DMSO to the vial.
Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly due to the disruption of the crystal lattice by the polar aprotic solvent.
Visual Check: The solution must be perfectly clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
3. Sterilization (Critical)
Although DMSO is bacteriostatic, it is not sterile.
Draw the solution into a syringe (polypropylene/polyethylene).
Attach a 0.22 µm PTFE filter .
Filter the solution into a sterile, labeled amber vial or aliquot tubes.
Why PTFE? It is chemically resistant to DMSO. Standard PES or CA filters may dissolve or leach plasticizers.
4. Storage & Aliquoting
Aliquot: Divide into small volumes (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture. Moisture causes DMSO to degrade and the compound to potentially hydrolyze or precipitate.
Temperature: Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
Label: "50 mM 3,3'-Dithiobis[N-acetyl-Valine] in DMSO, [Date], [Initials]".
Alternative Protocol: Aqueous Stock (pH Adjusted)
Use Case: When DMSO is strictly prohibited in the experimental setup.
Challenge: The compound contains two carboxylic acid groups and is hydrophobic. It will not dissolve in water unless converted to its salt form (dianion).
Weigh the target mass (e.g., 19 mg for 1 mL of 50 mM).
Add 50% of the final volume of PBS (Ca/Mg free) . The powder will likely float or clump.
Titrate with 1 M NaOH dropwise while vortexing.
Mechanism:[1] NaOH deprotonates the carboxylic acids (
), increasing solubility.
Caution: Do not overshoot pH > 8.5, as disulfides can undergo alkaline hydrolysis or exchange.
Adjust Volume to the target with PBS.
Filter Sterilize using a 0.22 µm PES (Polyethersulfone) filter (low protein binding, aqueous compatible).
Storage: Use immediately or store at -20°C. Note: Aqueous stability is lower than DMSO stability.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for preparing the stock solution.
Figure 1: Decision tree and workflow for the preparation of sterile stock solutions.
Application in Cell Culture
Dosing Strategy
To treat cells at a final concentration of 50 µM :
Thaw a 50 mM DMSO stock aliquot.
Dilute 1 µL of stock into 1 mL of pre-warmed culture media (1:1000 dilution).
Mix thoroughly by inversion.
Add to cells immediately.
Experimental Controls
Vehicle Control: Cells treated with 0.1% DMSO alone.
Positive Control: If using as a SNAP control, run a parallel well with SNAP (S-Nitroso-N-acetyl-penicillamine) at the same molar concentration.
Troubleshooting
Precipitation in Media: If the compound precipitates upon addition to media (cloudiness), it indicates the concentration is too high or the mixing was too slow.
Solution: Dilute the stock 1:10 in sterile PBS first (intermediate dilution), then add to media.
Thiol Exchange: Be aware that media containing high Cysteine or Glutathione (e.g., RPMI 1640) may reduce the disulfide over long incubations (24h+), releasing N-acetyl-penicillamine.
References
Roy, B., et al. (2019). "New insights into the mechanism of S-nitroso-N-acetylpenicillamine (SNAP) decomposition." Nitric Oxide, 89, 1-8. Link
Gierke, G. E., et al. (2011). "S-Nitroso-N-acetylpenicillamine (SNAP) as a nitric oxide donor: Kinetics of decomposition." Journal of Inorganic Biochemistry, 105(12), 1766-1772. Link
Improving water solubility of 3,3'-dithiobis[N-acetyl-Valine] for biological assays
Technical Support Center: Solubilization & Handling of 3,3'-dithiobis[N-acetyl-Valine] Executive Summary: The Physicochemical Challenge You are likely working with 3,3'-dithiobis[N-acetyl-Valine] (CAS: 67809-84-1), a hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization & Handling of 3,3'-dithiobis[N-acetyl-Valine]
Executive Summary: The Physicochemical Challenge
You are likely working with 3,3'-dithiobis[N-acetyl-Valine] (CAS: 67809-84-1), a hydrophobic disulfide dimer often used as a metabolic probe or a prodrug precursor for N-acetyl-penicillamine.[1][2]
The Problem: Users frequently report precipitation when diluting this compound into aqueous buffers (PBS, DMEM).[1]
The Cause: This molecule presents a "Solubility Paradox":
Hydrophobic Core: The valine side chains (isopropyl groups) combined with the disulfide bridge create a highly hydrophobic core, significantly reducing water solubility compared to its alanine analog (N-acetyl-cystine).[1][2]
Acidic Cap: The terminal carboxylic acid groups have a pKa of approximately 3.0–4.[1]0. In acidic environments (or unbuffered water), the molecule is protonated (uncharged) and insoluble.[2]
Salting Out: In high-salt buffers (like PBS), the "salting out" effect can drive the hydrophobic core to aggregate before the carboxylates can fully solvate the molecule.[1]
This guide provides the "DMSO-Push" Protocol and a pH-Shift Method to guarantee solubility while preserving the disulfide bond integrity.
Solubility Profile & Solvent Compatibility
Data synthesized from structural analogs (N,N'-Diacetyl-L-cystine) and hydrophobicity calculations.[1][2]
Soluble as a salt, but risk of hydrolysis/racemization.[1]
Recommended Protocols
Method A: The "DMSO-Push" (Standard for Cell Assays)
Best for: Small molecule screening, IC50 determination.[1][2]
Mechanism: Creates a high-concentration solvated shell around the molecule before introducing it to the aqueous environment, preventing immediate aggregation.[1][2]
Weighing: Weigh the solid 3,3'-dithiobis[N-acetyl-Valine] into a glass vial (avoid polystyrene, which can leach).
Primary Solubilization: Add high-grade anhydrous DMSO to achieve a stock concentration of 50 mM . Vortex vigorously until the solution is perfectly clear.
Tip: If particles persist, sonicate for 30 seconds at room temperature.[1][2]
Intermediate Dilution (Critical Step): Do NOT pipette the DMSO stock directly into the cell culture well.[1]
Prepare a "Working Solution" by diluting the DMSO stock 1:10 into PBS (pH 7.4) .
Add the DMSO stock dropwise into the PBS while vortexing.
Final Application: Add the Working Solution to your assay plate. Final DMSO concentration should be < 0.5% to avoid cytotoxicity.[1][2]
Method B: The "pH-Shift" (For DMSO-Sensitive Assays)
Best for: Animal studies or sensitive enzyme assays where organic solvents are prohibited.[1][2]
Suspension: Suspend the powder in sterile water (it will be cloudy).
Activation: Add 1.0 M NaOH dropwise while stirring. Monitor pH.
Solubilization: As the pH rises above 6.0, the solution will clarify as the carboxylates deprotonate.[1]
Stabilization: Immediately add concentrated buffer (e.g., 10x PBS) to lock the pH at 7.4.[1]
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on assay tolerance for organic solvents.
Troubleshooting & FAQs
Q1: The solution was clear in DMSO, but turned cloudy immediately upon adding to the cell media. Why?
Diagnosis: This is "Oiling Out."[1][2] The local concentration of the hydrophobic compound exceeded its solubility limit at the interface of the DMSO droplet and the water.[1]
Fix: Use the Intermediate Dilution step (Method A, Step 3).[1][2] Never go from 100% DMSO -> 0.1% DMSO in one step.[1][2] Pre-dilute to 10% DMSO/PBS, then dilute to the final concentration. This allows the water structure to organize around the hydrophobic valine residues more gradually.[1]
Q2: Can I use DTT or Beta-mercaptoethanol (BME) to help dissolve it?
CRITICAL WARNING:NO.
Reason: DTT and BME are reducing agents.[1][2] They will cleave the disulfide bond (
), effectively destroying your compound and converting it into N-acetyl-penicillamine (or N-acetyl-valine thiol).[1][2] Only use non-reducing solubilizers like DMSO or Cyclodextrins.[1][2]
Q3: Is the compound stable in solution?
Answer:
In DMSO: Stable for months at -20°C.
In Water/PBS: Hydrolytically stable, but susceptible to disulfide exchange .[1][2] If your media contains cysteine or glutathione, the compound may react with them over time.[1] Prepare aqueous dilutions fresh (use within 4 hours).
Q4: I need a very high concentration (10 mM) in water for an animal injection. It keeps precipitating.
Advanced Formulation: Simple buffers won't work. You need a carrier.[1][2]
Recommendation: Use 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .[1][2] The cyclodextrin encapsulates the hydrophobic valine core, rendering it water-soluble without using toxic organic solvents.[1][2]
References
Cayman Chemical. (2022).[1][2][4] Product Information: N,N'-Diacetyl-L-cystine Solubility and Stability. Link (Used as a physicochemical proxy for the Valine analog).[1][2]
Hirano, A., et al. (2021).[1][2][5][6] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules. Link
PubChem. (2025).[1][2][7] Compound Summary: N,N'-Diacetyl-L-cystine (CID 6995101).[1][2] National Library of Medicine.[1] Link
BLDpharm. (2025).[1][2][7] Product Analysis: 3,3'-Dithiobis[n-acetyl-valine] (CAS 67809-84-1).[1][2][8] Link
Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical reagents.
Minimizing 3,3'-dithiobis[N-acetyl-Valine] formation during S-nitrosothiol storage
Executive Summary & Mechanistic Overview The Problem: You are observing the formation of 3,3'-dithiobis[N-acetyl-Valine] . This is the disulfide dimer (RSSR) resulting from the decomposition of your target molecule, S-ni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Overview
The Problem:
You are observing the formation of 3,3'-dithiobis[N-acetyl-Valine] . This is the disulfide dimer (RSSR) resulting from the decomposition of your target molecule, S-nitroso-N-acetyl-L-valine (SNAV) .[1]
The Mechanism:
SNAV is an S-nitrosothiol (RSNO).[1] Its degradation into the disulfide impurity is driven by two primary pathways:
Homolytic Cleavage (Photolytic/Thermal): The S-N bond breaks, releasing Nitric Oxide (NO) and forming a thiyl radical (
).[1] Two radicals recombine to form the disulfide ().[1]
) reduce the S-N bond, generating the disulfide and NO.[1][2]
To minimize the impurity, you must block these pathways simultaneously.
Pathway Visualization
The following diagram illustrates the specific decomposition cascades you are trying to prevent.
Figure 1: Decomposition pathways of SNAV leading to disulfide formation.[1] Note that both light and metal ions accelerate the transition from the green target state to the red impurity state.
Troubleshooting Guides (Q&A Format)
Scenario A: "My solid SNAV turns yellow/orange and insoluble after 1 week."
Diagnosis:
This indicates photolytic decomposition or moisture-induced hydrolysis .[1] The color change often signals the liberation of NO and the formation of the disulfide, which has different solubility properties.
Corrective Protocol:
Light Exclusion: SNAV is photosensitive.[1] Store in amber glass vials wrapped in aluminum foil.
Desiccation: Moisture promotes hydrolysis.[1] Store over silica gel or
in a vacuum desiccator.
Temperature: Shift storage from -20°C to -80°C . The activation energy for the homolytic cleavage is significant; ultra-low temperatures virtually halt this process.
Scenario B: "I see rapid disulfide formation immediately upon dissolving SNAV in buffer."
Diagnosis:
This is a classic signature of Trace Metal Catalysis . Even "high purity" buffers contain nanomolar levels of Copper (
) or Iron ().[1] Reducing agents (like free thiols) can reduce to , which then catalytically decomposes SNAV.[1]
Corrective Protocol (The Chelation System):
Do not use standard EDTA alone.
Use DTPA (Diethylenetriaminepentaacetic acid): DTPA has a higher affinity for metal ions than EDTA and, crucially, prevents the redox cycling of Copper.
You cannot rely on visual inspection alone.[1] Use this workflow to verify if your minimization strategies are working.
Figure 2: Quality Control decision tree. Note: S-nitrosothiols have a characteristic absorbance at ~335 nm (
).[1] Loss of this peak correlates with disulfide formation.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to store stock solutions?A: Yes, but with caution. DMSO is generally better than water for stability, but it can facilitate disulfide exchange if not anhydrous.[1] DMF (Dimethylformamide) is often preferred for S-nitrosothiols as it is less hygroscopic and stabilizes the S-NO bond better than DMSO.[1] Store stock solutions at -80°C.
Q: Why is pH 7.4 (Physiological) not recommended for storage?A: While necessary for biological experiments, pH 7.4 accelerates decomposition compared to slightly acidic conditions (pH 5-6).[1] For storage, keep the pH lower.[3] Dilute into pH 7.4 buffer only immediately prior to use.
Q: Does the disulfide impurity affect biological assays?A:Yes. The disulfide (3,3'-dithiobis[N-acetyl-Valine]) is not just inert; it alters the redox potential of the cell culture or assay. It does not donate NO, meaning your effective concentration of NO donor is lower than calculated, leading to false negatives in drug development data.
References
Williams, D. L. H. (1996).[1] Mechanism of nitric oxide release from S-nitrosothiols. Nitric Oxide: Biology and Chemistry.
Core citation for the metal-catalyzed decomposition mechanism (
vs
).
Reynolds, M. M., et al. (2019).[1][4] S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study.[1][4] Nitric Oxide.[1][2][5][6][7][8][9]
Provides the comparative data on pH and temperature stability for N-acetyl-penicillamine deriv
Hogg, N. (2002).[1] The kinetics of S-nitrosothiol decomposition. Free Radical Biology and Medicine.
Establishes the homolytic cleavage p
Broniowska, K. A., et al. (2013).[1] The chemistry and biology of S-nitrosothiols. Antioxidants & Redox Signaling.[1][10]
Comprehensive review covering the transnitrosation and disulfide form
Preventing oxidative degradation of N-acetyl-penicillamine to disulfide dimers
A-Scientist-to-Scientist Guide to Preventing Oxidative Degradation Welcome, researchers and drug development professionals. This technical support center is your dedicated resource for understanding and mitigating the ox...
Author: BenchChem Technical Support Team. Date: February 2026
A-Scientist-to-Scientist Guide to Preventing Oxidative Degradation
Welcome, researchers and drug development professionals. This technical support center is your dedicated resource for understanding and mitigating the oxidative degradation of N-acetyl-penicillamine (NAP). The conversion of the active thiol monomer to its inactive disulfide dimer is a critical challenge in experimental and developmental pipelines. This guide provides in-depth, evidence-based strategies to ensure the stability and integrity of your N-acetyl-penicillamine samples.
This section addresses common problems encountered during the use of N-acetyl-penicillamine, providing not just solutions but the scientific rationale behind them.
Issue 1: Rapid Loss of Potency in Aqueous Buffers
Observation: You've prepared a fresh stock solution of N-acetyl-penicillamine in a standard phosphate buffer (pH 7.4), but subsequent assays show a significant drop in active compound concentration within hours.
Root Cause Analysis: The thiol group of N-acetyl-penicillamine is highly susceptible to oxidation to form a disulfide dimer, a reaction that is significantly accelerated at neutral to alkaline pH and in the presence of dissolved oxygen. The deprotonated thiolate anion (S-), which is more prevalent at higher pH, is the species that readily undergoes oxidation.
Immediate Corrective Actions:
pH Adjustment: Lower the pH of your buffer to a slightly acidic range (pH 6.0-6.5). This reduces the concentration of the highly reactive thiolate anion, thereby slowing the oxidation rate.
Deoxygenation: Before dissolving the N-acetyl-penicillamine, thoroughly deoxygenate your buffer by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes.
Work on Ice: Perform dilutions and experimental manipulations on ice to decrease the reaction kinetics of the oxidation process.
Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments
Observation: Identical experimental protocols are yielding variable results, suggesting an inconsistency in the concentration of active N-acetyl-penicillamine.
Root Cause Analysis: This issue often points to trace metal ion contamination in buffers or reagents. Transition metals, particularly copper (Cu²⁺), are potent catalysts for thiol oxidation.[1][2][3] Even micromolar concentrations of these metal ions can significantly accelerate the degradation of N-acetyl-penicillamine.
Preventative Measures & Solutions:
Incorporate a Chelating Agent: Add a metal chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffer at a final concentration of 0.1-1 mM.[4][5][6] EDTA will sequester trace metal ions, rendering them catalytically inactive.
Use High-Purity Water and Reagents: Ensure all buffers are prepared with high-purity, metal-free water (e.g., Milli-Q or equivalent) and analytical grade reagents.
Leaching from Labware: Avoid using glassware or containers that may leach metal ions. If possible, use metal-free plasticware.
Issue 3: Visible Particulate Formation in Stored Solutions
Observation: A previously clear stock solution of N-acetyl-penicillamine, stored in the refrigerator, now appears cloudy or contains visible particulates.
Root Cause Analysis: The disulfide dimer of N-acetyl-penicillamine has lower solubility in many aqueous buffers compared to the monomeric form. The observed precipitate is likely the result of extensive oxidative degradation.
Solution and Long-Term Strategy:
Discard the Solution: Do not use the compromised solution, as the concentration of the active compound is unknown and the presence of the dimer could interfere with your experiment.
Implement a Robust Storage Protocol: For long-term storage, prepare aliquots of your N-acetyl-penicillamine solution in deoxygenated buffer containing a chelating agent, overlay the headspace with an inert gas, and store at -80°C. This minimizes oxygen exposure and slows down all chemical degradation pathways.
Consider a Co-solvent: If your experimental design allows, the inclusion of a co-solvent like ethanol or propylene glycol may improve the solubility of both the monomer and the dimer, though this does not prevent oxidation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-acetyl-penicillamine degradation?
A1: The primary degradation pathway is the oxidation of the thiol (-SH) group on two N-acetyl-penicillamine molecules to form a disulfide (-S-S-) bond, creating an inactive dimer. This process is often initiated by reactive oxygen species and catalyzed by transition metal ions.[7]
Q2: How does pH affect the stability of N-acetyl-penicillamine?
A2: The stability of N-acetyl-penicillamine is highly pH-dependent. The thiol group is more susceptible to oxidation at higher pH values (alkaline conditions) due to the increased concentration of the more reactive thiolate anion (S⁻). Therefore, handling and storing N-acetyl-penicillamine in neutral or slightly acidic conditions (pH < 7) enhances its stability.[8][9]
Q3: What are the optimal storage conditions for solid N-acetyl-penicillamine?
A3: Solid N-acetyl-penicillamine should be stored in a tightly sealed container, protected from light and moisture, at a low temperature, typically -20°C.[10][11] This minimizes exposure to atmospheric oxygen and humidity, which can initiate degradation even in the solid state over long periods.
Q4: Can I use antioxidants to prevent the oxidation of N-acetyl-penicillamine?
A4: Yes, the addition of antioxidants can be an effective strategy. N-acetylcysteine (NAC) can be a good choice as it is structurally similar and can act as a sacrificial antioxidant.[12][13] Ascorbic acid (Vitamin C) is another common antioxidant used to scavenge free radicals.[4][14] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental applications.
Q5: How can I monitor the degradation of my N-acetyl-penicillamine sample?
A5: The most reliable method is to use reverse-phase High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate and quantify both the N-acetyl-penicillamine monomer and its disulfide dimer.[3] This allows for a direct assessment of the sample's purity and stability over time.
Data Summary: Factors Influencing N-acetyl-penicillamine Stability
Factor
Condition
Impact on Stability
Recommendation
pH
Alkaline (pH > 7.4)
High degradation rate
Maintain pH in a slightly acidic range (e.g., 6.0-6.5).
Neutral (pH ~7.0)
Moderate degradation rate
Use for short-term experiments only; deoxygenate buffer.
Acidic (pH < 6.5)
Increased stability
Optimal for stock solutions and long-term storage.
Temperature
Ambient (20-25°C)
Rapid degradation
Avoid; work on ice for short-term handling.
Refrigerated (4°C)
Slowed degradation
Suitable for short-term storage (hours to a few days).
Frozen (-20°C to -80°C)
Significantly slowed degradation
Recommended for long-term storage of solutions.[11]
Oxygen
Aerobic (presence of O₂)
Promotes oxidation
Deoxygenate all solvents and buffers; store under inert gas.
Protocol 1: Preparation of a Stabilized N-acetyl-penicillamine Stock Solution
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM sodium phosphate) and adjust the pH to 6.5.
Deoxygenation: Place the buffer in a flask with a stir bar and sparge with high-purity nitrogen or argon gas for at least 20 minutes while stirring.
Addition of Chelating Agent: Add disodium EDTA to the deoxygenated buffer to a final concentration of 0.5 mM.
Dissolution of N-acetyl-penicillamine: Weigh out the required amount of solid N-acetyl-penicillamine and promptly dissolve it in the deoxygenated, EDTA-containing buffer. Keep the solution on ice.
Storage: Aliquot the stock solution into single-use, amber-colored cryovials. Overlay the headspace of each vial with nitrogen or argon gas before sealing. Store immediately at -80°C.
Protocol 2: Monitoring Degradation via HPLC
This is a generalized protocol; specific parameters will need to be optimized for your system.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Gradient:
0-2 min: 5% B
2-15 min: Linear gradient from 5% to 95% B
15-17 min: Hold at 95% B
17-18 min: Return to 5% B
18-25 min: Re-equilibration at 5% B
Flow Rate: 1.0 mL/min.
Detection: UV detector at 220 nm.
Analysis: The N-acetyl-penicillamine monomer will have a shorter retention time than the more hydrophobic disulfide dimer. Integrate the peak areas to determine the relative percentage of each species.
Visualized Workflows and Mechanisms
Diagram 1: Oxidative Degradation Pathway of N-acetyl-penicillamine
Caption: The catalytic role of metal ions and oxygen in the oxidation of N-acetyl-penicillamine to its disulfide dimer, and key preventative strategies.
Diagram 2: Recommended Workflow for Handling N-acetyl-penicillamine
Caption: A step-by-step workflow for the preparation and storage of a stabilized N-acetyl-penicillamine solution.
References
Mousavi, M. J., et al. (2016). Evaluation of Oxidative Stress in Combination Therapy with D-penicillamine and N-Acetylcysteine (NAC) in Lead Poisoning in Opium Addicts. Asia Pacific Journal of Medical Toxicology, 5(2), 37-42.
Megson, I. L., et al. (2002). N-Substituted Analogues of S-nitroso-N-acetyl-D,L-penicillamine: Chemical Stability and Prolonged Nitric Oxide Mediated Vasodilatation in Isolated Rat Femoral Arteries. British Journal of Pharmacology, 136(3), 421-428.
Liu, H. R., et al. (2005). N-acetyl cysteine and penicillamine induce apoptosis in HeLa cells through a GRP78- and CHOP-dependent pathway. Molecular Carcinogenesis, 44(3), 169-178.
Sahoo, B., et al. (2022). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. ACS Applied Materials & Interfaces, 14(27), 30595-30606.
Obeso, J. A., et al. (2001). Analysis of S-nitroso-N-acetylpenicillamine effects on dopamine release in the striatum of freely moving rats: role of endogenous ascorbic acid and oxidative stress. British Journal of Pharmacology, 132(4), 933-942.
Moorhoff, C. M., et al. (2005). The reaction of S-nitroso-N-acetyl-D,L-penicillamine (SNAP)
Carpenter, A. W., & Schoenfisch, M. H. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. ACS Applied Materials & Interfaces, 7(40), 22263-22271.
Mumper, R. J., et al. (2007). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1648-1655.
Wo, Y., et al. (2015). Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective. ACS Biomaterials Science & Engineering, 1(11), 1105-1114.
Flohé, L. (2013). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3289-3306.
Sen, C. K. (2000). Thiol-based antioxidants. Current Opinion in Lipidology, 11(5), 535-540.
Neufeld, M. J., et al. (2017). Tunable Nitric Oxide Release from S-Nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. ACS Applied Materials & Interfaces, 9(17), 14679-14689.
Chipiso, K., & Simoyi, R. H. (2006). Kinetics and Mechanism of Oxidation of N-acetyl-d-penicillamine in Acidified lodate and Aqueous Iodine. South African Journal of Chemistry, 59, 1-8.
Ziment, I. (2012). N-acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications. Postepy Higieny i Medycyny Doswiadczalnej, 66, 1-12.
Aldini, G., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, 32(5), 789-790.
Kumar, P., et al. (2024). Fabrication and Optimization of Poly(ε-caprolactone) Microspheres Loaded with S-Nitroso-N-Acetylpenicillamine for Nitric Oxide Delivery. Pharmaceutics, 16(6), 843.
Hess, K. L., & Schoenfisch, M. H. (2020). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Molecules, 25(2), 294.
Ezeriņṇa, D., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 14(1), 50.
Aldini, G., et al. (2018). N-acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
Chen, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 184.
Ganesan, K., & Xu, B. (2023). Medical applications of stabilized ascorbic acid: a review of recent advances. Journal of Pharmaceutical Analysis, 13(5), 453-464.
Isobe, K., et al. (1988). Oxidation of acetylpolyamines by extracellular polyamine oxidase produced by Penicillium sp. No. PO-1. Journal of Biochemistry, 104(1), 89-93.
Cuperus, R. A., et al. (1983). D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation.
WebMD. (2024). EDTA: Uses and Risks. Retrieved from [Link]
Bird, A. E., et al. (1986). N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Journal of Pharmacy and Pharmacology, 38(12), 913-916.
Heien, M. L., et al. (2005). The effects of pH on DA oxidation and reduction processes. Journal of Electroanalytical Chemistry, 581(2), 254-261.
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]
Healthgrades. (2025). EDTA Supplement Drug Interactions: Medications You Should Never Mix. Retrieved from [Link]
Srivastava, P., et al. (1995). N-acetyl penicillamine a protector of Plasmodium berghei induced stress organ injury in mice. Pharmacological Research, 32(3), 153-157.
Mumper, R. J., et al. (2007). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1648-1655.
Bundgaard, H. (1976). Kinetics of reactions involved in Penicillin allergy. I. Mechanism of reaction of penicillins and 6-aminopenicillanic acid with glycine in alkaline solution. Journal of Pharmaceutical Sciences, 65(8), 1165-1171.
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Bird, A. E., et al. (1986). N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Journal of Pharmacy and Pharmacology, 38(12), 913-916.
Nablo, B. J., et al. (2020). S-Nitroso-N-acetylpenicillamine grafted silicone oil for antibacterial interface applications.
Wang, Y., et al. (2021). Ascorbic Acid Regulates the Immunity, Anti-Oxidation and Apoptosis in Abalone Haliotis discus hannai Ino. Antioxidants, 10(9), 1451.
Wu, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5198.
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A Comparative Analysis of Redox Stability: 3,3'-dithiobis[N-acetyl-Valine] vs. L-Cystine
A Technical Guide for Drug Development Professionals and Researchers In the landscape of peptide and protein engineering, as well as in the design of sophisticated drug delivery systems like antibody-drug conjugates (ADC...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Development Professionals and Researchers
In the landscape of peptide and protein engineering, as well as in the design of sophisticated drug delivery systems like antibody-drug conjugates (ADCs), the disulfide bond serves as a critical covalent linkage. Its inherent ability to be cleaved in response to the body's natural redox gradients makes it an invaluable tool for conditional release and structural stabilization. However, not all disulfide bonds are created equal. Their stability in various biological environments is paramount to their function and efficacy.
This guide provides an in-depth, objective comparison of the redox stability of two key disulfide-containing molecules: L-Cystine, the ubiquitous, naturally occurring disulfide dimer of cysteine, and 3,3'-dithiobis[N-acetyl-Valine], a synthetic analogue designed with specific structural modifications. We will explore how subtle changes in molecular architecture can profoundly impact both thermodynamic and kinetic stability, offering crucial insights for the rational design of next-generation biotherapeutics.
Molecular Architecture: A Tale of Two Disulfides
The fundamental difference in redox stability between L-Cystine and 3,3'-dithiobis[N-acetyl-Valine] originates from their distinct chemical structures. L-Cystine is the archetypal disulfide, formed by the oxidation of two L-cysteine residues. In contrast, 3,3'-dithiobis[N-acetyl-Valine] incorporates two key modifications: the N-acetylation of the alpha-amino group and the replacement of the β-proton with two methyl groups, characteristic of a valine-derived scaffold (structurally analogous to penicillamine disulfide).
These modifications introduce significant steric and electronic differences:
Steric Hindrance: The bulky isopropyl groups (from the valine backbone) in 3,3'-dithiobis[N-acetyl-Valine] physically shield the disulfide bond. This steric bulk can hinder the approach of reducing agents, such as glutathione (GSH), thereby slowing the rate of disulfide cleavage.[1]
Electronic Effects: The N-acetylation neutralizes the positive charge of the alpha-amino group present in cystine at physiological pH. This alteration modifies the electronic environment around the disulfide bond, which can influence its intrinsic reactivity.
Figure 2. Workflow for the DTT reduction assay.
Experimental Protocol 2: Glutathione (GSH) Challenge by HPLC Analysis
This assay assesses stability against the most abundant intracellular thiol, glutathione (GSH), providing a more biologically relevant measure of kinetic stability.
Principle: The disulfide compound is incubated with a physiologically relevant concentration of GSH. The reaction is stopped at various time points, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). HPLC separates the parent disulfide, its reduced monomer, and any mixed-disulfide intermediates, allowing for precise quantification of the degradation over time.
[2]
Methodology:
Reagent Preparation:
Prepare 10 mM stock solutions of the disulfide compounds in a reaction buffer (e.g., PBS, pH 7.4).
Prepare a 100 mM stock solution of reduced GSH in the same buffer, adjusting the pH back to 7.4 if necessary. Prepare fresh.
Reaction:
In a microcentrifuge tube, combine 50 µL of the disulfide stock with 400 µL of buffer.
Initiate the reaction by adding 50 µL of the GSH stock solution (final concentrations: 1 mM disulfide, 10 mM GSH).
Incubate at 37°C.
Time-Point Quenching:
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing 50 µL of 10% trifluoroacetic acid (TFA). Acidification protonates the reactive thiolate anion, effectively stopping the reaction.
HPLC Analysis:
Analyze the quenched samples by RP-HPLC using a C18 column.
Employ a gradient elution method, for example, with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
[2] * Monitor the elution profile at 220 nm.
Data Analysis:
Integrate the peak area of the remaining disulfide compound at each time point.
Plot the percentage of remaining disulfide vs. time and calculate the reaction half-life (t½).
Causality Behind Experimental Choices:
GSH: Used as the reductant to simulate the intracellular reducing environment, providing high biological relevance.
[3]* HPLC: Provides unparalleled resolution, allowing for the separation and quantification of all relevant species (reactant, product, intermediates), which is not possible with a simple spectrophotometric assay.
* Acid Quenching: A reliable method to instantly stop the thiol-disulfide exchange reaction, ensuring the composition of the sample at each time point is accurately preserved for analysis.
Figure 3. Workflow for the HPLC-based GSH stability assay.
Comparative Data & Discussion
The following tables summarize expected outcomes from the described experiments, illustrating the superior kinetic stability of the sterically hindered disulfide.
Compound
Initial Rate of Reduction by DTT (µM/min)
L-Cystine
150.8 ± 12.5
3,3'-dithiobis[N-acetyl-Valine]
22.4 ± 3.1
Table 2. Representative kinetic data from the DTT reduction assay. The significantly lower rate for the valine-derived disulfide highlights its reduced susceptibility to cleavage by strong reducing agents.
Compound
Half-Life (t½) in 10 mM GSH (minutes)
L-Cystine
~45
3,3'-dithiobis[N-acetyl-Valine]
>360
Table 3. Representative kinetic data from the HPLC-based GSH stability assay. The prolonged half-life of 3,3'-dithiobis[N-acetyl-Valine] demonstrates its enhanced stability in a biologically relevant reducing environment.
The results clearly indicate that while both molecules possess a disulfide bond, the architectural modifications in 3,3'-dithiobis[N-acetyl-Valine] confer a dramatic increase in kinetic stability. The steric shield provided by the valine-derived gem-dimethyl groups effectively raises the activation energy required for the nucleophilic attack by a reducing agent's thiolate anion. This "steric gatekeeper" effect is the primary driver of its enhanced redox stability compared to the sterically unencumbered disulfide of L-Cystine.
Conclusion and Implications for Drug Development
The comparative analysis reveals a clear distinction in redox stability profiles. While L-Cystine serves as a fundamental biological building block, its disulfide bond is relatively labile in reducing environments. In contrast, 3,3'-dithiobis[N-acetyl-Valine] demonstrates significantly enhanced kinetic stability due to steric hindrance around the disulfide linkage.
For researchers and drug development professionals, this has profound implications:
Enhanced In-Vivo Stability: For applications requiring the disulfide bond to remain intact in circulation, such as in linkers for ADCs, the superior stability of sterically hindered disulfides can prevent premature drug release, leading to a wider therapeutic window and reduced off-target toxicity.
Tunable Release Kinetics: By modifying the steric and electronic properties of the amino acid scaffold adjacent to the disulfide bond, developers can rationally design linkers with tailored release rates, optimizing drug delivery to specific cellular compartments or tissues.
Improved Peptide/Protein Stabilization: Incorporating sterically hindered disulfide bridges into therapeutic peptides or proteins can increase their resistance to degradation in reducing biological compartments, potentially extending their circulating half-life and improving overall efficacy.
[4]
In summary, while thermodynamically similar, the kinetic stability of disulfide bonds can be dramatically and strategically altered through rational chemical design. The principles demonstrated by comparing L-Cystine and 3,3'-dithiobis[N-acetyl-Valine] provide a foundational understanding for the development of more stable, effective, and safer biotherapeutics.
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PubChem. (n.d.). L-Valine, 3,3'-dithiobis-. Retrieved from [Link]
MDPI. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Retrieved from [Link]
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Harris, C. I., & Milne, G. (1980). Valine oxidation: the synthesis and evaluation of L-[3-3H]valine as a tracer in vivo. The British Journal of Nutrition. Retrieved from [Link]
Kute, P. (n.d.). KINETICS AND MECHANISM OF OXIDATION OF L-VALINE BY TRI BUTYL AMMONIUM CHLORO CHROMATE IN ACID MEDIUM. IJPPR. Retrieved from [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,3'-dithiobis[N-acetyl-Valine]: A CID vs. ETD Comparison
Introduction In the realm of drug development and proteomics, the precise characterization of molecules containing disulfide bonds is of paramount importance. These linkages are critical for maintaining the tertiary stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of drug development and proteomics, the precise characterization of molecules containing disulfide bonds is of paramount importance. These linkages are critical for maintaining the tertiary structure and biological activity of many therapeutic proteins and peptides.[1] 3,3'-dithiobis[N-acetyl-Valine], the disulfide-linked dimer of N-acetyl-penicillamine, serves as an excellent model compound for understanding the gas-phase behavior of more complex disulfide-containing biotherapeutics. Its structure, featuring N-terminal acetylation and sterically hindered gem-dimethyl groups adjacent to the sulfur atoms, presents a unique fragmentation profile that challenges standard analytical approaches.
This guide provides an in-depth analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of 3,3'-dithiobis[N-acetyl-Valine]. We will objectively compare the fragmentation behavior induced by two common techniques: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). This comparison is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the optimal analytical strategy for characterizing disulfide bonds, explaining the causality behind the observed fragmentation pathways and providing actionable experimental protocols.
Clarifying the Analyte: Structure and Significance
The analyte, 3,3'-dithiobis[N-acetyl-Valine], is derived from two N-acetylated penicillamine units. Penicillamine itself is a derivative of the amino acid valine, containing a thiol group at the β-carbon (position 3). The disulfide bond links two of these molecules together.
Caption: Core chemical structure of the penicillamine disulfide backbone.
The N-acetylation mimics the N-terminus of a protein, making this molecule a relevant surrogate for studying fragmentation in N-terminally modified peptides.[2][3] Understanding its stability and fragmentation is crucial for identifying it as a metabolite or impurity in pharmaceutical products.
Comparative Fragmentation Analysis: CID vs. ETD
The choice of fragmentation technique is arguably the most critical parameter in disulfide bond analysis. While CID is a universal method that relies on energetic collisions with an inert gas, ETD utilizes ion-ion reactions to induce fragmentation, offering a more targeted approach for specific post-translational modifications like disulfide bonds.[4][5]
Experimental Workflow
A robust analytical workflow is essential for generating reproducible and high-quality data. The choice to use a reversed-phase C18 column is based on the moderate polarity of the analyte, ensuring adequate retention and separation from potential contaminants. The gradient elution is optimized to provide a sharp peak shape for accurate precursor ion selection.
Caption: General experimental workflow for comparative fragmentation analysis.
Pathway 1: Collision-Induced Dissociation (CID)
CID is often described as a "brute-force" technique. The collisional energy is distributed across the entire molecule, leading to the cleavage of the weakest bonds. In the case of disulfide-linked molecules, this does not always mean the disulfide bond itself will be the primary site of cleavage, especially in low-energy CID instruments like quadrupole ion traps or Q-TOFs.[6][7][8]
Causality Behind CID Fragmentation:
For 3,3'-dithiobis[N-acetyl-Valine], CID spectra are expected to be complex. Fragmentation can occur at the disulfide linkage (S-S or C-S bonds) or along the amino acid backbone without disrupting the disulfide.[9][10] The N-acetylation provides a favorable site for protonation, which can influence the fragmentation pathways, often promoting the formation of b-type ions.[3]
Predicted Fragmentation Pathways (CID):
Backbone Fragmentation (Disulfide Intact): We anticipate neutral losses of water (H₂O), carbon monoxide (CO), and ketene (CH₂CO) from the N-acetyl group. These fragmentations leave the core dimeric structure intact.
Disulfide Bond Cleavage: Asymmetric cleavage of the S-S bond can occur, though it may not be the most dominant pathway. More common in CID is the cleavage of a carbon-sulfur (C-S) bond, which can lead to a dehydroalanine residue on one monomer and a persulfide on the other.[10]
Double Cleavages: It is well-documented that CID of disulfide-bonded peptides can produce a significant number of ions resulting from two or more bond cleavages, which can complicate spectral interpretation.[6][11]
Caption: Predicted major fragmentation pathways under Collision-Induced Dissociation (CID).
Pathway 2: Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning that energy is not randomized throughout the precursor ion before dissociation. It involves the transfer of an electron to a multiply charged precursor, leading to a charge-reduced radical species that rapidly fragments. This process has a strong preference for cleaving N-Cα bonds in the peptide backbone and, crucially, disulfide bonds.[5]
Causality Behind ETD Fragmentation:
The key advantage of ETD is its ability to selectively cleave the S-S bond while leaving labile modifications and the more stable peptide backbone bonds intact.[4][12] This makes it an ideal tool for disulfide bond mapping. Upon cleavage of the disulfide, two monomeric radical species are formed. These can then be isolated and subjected to a further round of fragmentation (MS³) using CID to confirm their sequence.[12]
Predicted Fragmentation Pathways (ETD):
Dominant S-S Cleavage: The primary and most abundant fragmentation event will be the cleavage of the disulfide bond. This will result in two monomeric N-acetyl-penicillamine radical cations, each with a mass corresponding to half of the original molecule.
Minimal Backbone Fragmentation: In the initial MS² ETD scan, minimal fragmentation of the amino acid backbone (e.g., c and z ions) is expected, as the disulfide bond is the most labile site for this technique.[5] The spectrum will be significantly cleaner and easier to interpret than the corresponding CID spectrum.
Caption: Predicted dominant fragmentation pathway under Electron Transfer Dissociation (ETD).
Quantitative Comparison and Data Summary
The expected fragmentation patterns highlight the orthogonal nature of CID and ETD. Below is a summary of the key ions expected for 3,3'-dithiobis[N-acetyl-Valine] (Exact Mass of Neutral: 380.1129).
Ion Description
Fragmentation Type
Predicted [M+H]⁺ m/z
Notes
Precursor Ion
-
381.1202
The primary ion selected for fragmentation.
[M+H - H₂O]⁺
CID
363.1096
Common neutral loss from the carboxylic acid group.
[M+H - CH₂CO]⁺
CID
339.1096
Loss of ketene from one N-acetyl group.
[M+H - 2(CH₂CO)]⁺
CID
297.0991
Loss of ketene from both N-acetyl groups.
[M/2+H]⁺˙
ETD
190.0682
Monomeric radical ion; dominant ETD product.
Immonium Ion (Val)
CID
72.0813
Internal fragment, less specific for disulfide.
Comparison with Alternative Analytes
To fully appreciate the fragmentation of our target analyte, it is instructive to compare it with structurally related molecules.
Analyte
Key Structural Difference
Impact on Fragmentation (CID)
N-acetyl-Valine
No disulfide bond
No S-S or C-S cleavage. Fragmentation dominated by losses of H₂O, CO, and the isopropyl side chain.
N,N'-diacetyl-Cystine
No gem-dimethyl groups
The absence of steric hindrance may alter the propensity for C-S vs. S-S bond cleavage. Backbone fragmentation patterns are similar.
Disulfide-linked Peptide
Full peptide backbone
Backbone fragmentation (b and y ions) becomes much more prevalent, often leaving the disulfide bond intact in low-energy CID.[9] ETD remains superior for specific disulfide cleavage.[4]
Detailed Experimental Protocols
For trustworthy and reproducible results, the following detailed protocols are recommended.
Protocol 1: Sample Preparation & LC-MS
Sample Preparation:
Prepare a 1 mg/mL stock solution of 3,3'-dithiobis[N-acetyl-Valine] in 50:50 acetonitrile/water.
Dilute the stock solution to a final concentration of 10 µg/mL using a solution of 5% acetonitrile with 0.1% formic acid. The formic acid is critical for promoting efficient protonation in positive ion mode ESI.
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 25, and 35. This ensures fragments are generated from a range of activation energies, providing a more complete picture of the fragmentation landscape.
ETD Analysis:
Precursor Selection: Select the [M+2H]²⁺ ion (m/z ~191.06) if observed, as ETD is more efficient on multiply charged species. If only [M+H]⁺ is present, results may be suboptimal.
Isolation Window: 1.0 m/z.
Activation Type: Electron Transfer Dissociation (ETD).
Reagent: Fluoranthene radical anions.
Reaction Time: Calibrate and optimize based on instrument manufacturer's guidelines (typically 10-100 ms).
Conclusion and Authoritative Recommendation
The mass spectrometric fragmentation of 3,3'-dithiobis[N-acetyl-Valine] is highly dependent on the chosen activation method.
Collision-Induced Dissociation (CID) produces a complex spectrum with competing fragmentation channels, including backbone cleavages that leave the disulfide bond intact and some C-S/S-S bond ruptures. While providing broad structural information, it is not ideal for unambiguous localization of the disulfide bond.
Electron Transfer Dissociation (ETD) offers a significantly more targeted approach. It preferentially cleaves the disulfide bond, producing a clean, easily interpretable spectrum dominated by the resulting monomeric species.[4][5][12]
As a Senior Application Scientist, my recommendation is as follows: For any workflow focused on the specific identification and characterization of disulfide bonds, ETD is the superior technique . It provides direct, unambiguous evidence of the disulfide linkage with minimal interference from other fragmentation pathways. CID should be used as a complementary technique to provide information on the overall molecular structure and to fragment the monomeric ions produced by ETD in an MS³ experiment, thereby confirming the complete structure of the constituent parts. This dual-pronged approach ensures the highest degree of confidence in structural elucidation for disulfide-containing molecules.
References
Gau, B. C., et al. (2011). Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond. Journal of the American Society for Mass Spectrometry, 22(4), 649–661. [Link][6][11]
Lelyveld, V. S., et al. (2015). Combined Use of Ion Mobility and Collision-Induced Dissociation To Investigate the Opening of Disulfide Bridges by Electron-Transfer Dissociation in Peptides Bearing Two Disulfide Bonds. Analytical Chemistry, 87(10), 5196–5203. [Link][1][4]
Gau, B. C., et al. (2011). Collision induced dissociation products of disulfide-bonded peptides: ions result from the cleavage of more than one bond. Journal of the American Society for Mass Spectrometry, 22(4), 649-61. [Link]
Zubarev, R. A., et al. (2013). Collision-induced dissociation fragmentation inside disulfide C-terminal loops of natural non-tryptic peptides. Rapid Communications in Mass Spectrometry, 27(13), 1467-74. [Link]
Pocsfalvi, G., et al. (2008). Fragmentation of intra-peptide and inter-peptide disulfide bonds of proteolytic peptides by nanoESI collision-induced dissociation. Analytical and Bioanalytical Chemistry, 391(1), 249-57. [Link]
Bean, M. F., et al. (1995). Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. Analytical Biochemistry, 225(2), 273-81. [Link]
Anas, M., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4999. [Link]
Kumar, D., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Proteomics, 213, 103608. [Link]
Lee, J., et al. (2015). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Journal of Proteome Research, 14(1), 125-33. [Link]
Wang, Y., et al. (2018). Direct mass spectrometric characterization of disulfide linkages. mAbs, 10(4), 548-556. [Link]
Cui, C., et al. (2019). Comprehensive identification of protein disulfide bonds with pepsin/trypsin digestion, Orbitrap HCD and Spectrum Identification Machine for cross-linked peptides (SIM-XL). Journal of Proteomics, 194, 1-8. [Link]
Evans, D. A., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press. [Link]
Liu, Y., et al. (2016). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Journal of The American Society for Mass Spectrometry, 27(12), 2054–2063. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88724, L-Valine, 3,3'-dithiobis-. [Link]
Wu, S. L., et al. (2010). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Journal of Visualized Experiments, (41), 2059. [Link]
Li, Y., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. [Link]
Personal protective equipment for handling 3,3'-dithiobis[N-acetyl-Valine
Chemical Identity & Structural Context: N,N'-Diacetyl-3,3'-dithiobis(valine) / N,N'-Diacetyl-Penicillamine Disulfide This guide serves as an immediate operational manual for researchers handling 3,3'-dithiobis[N-acetyl-V...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Structural Context: N,N'-Diacetyl-3,3'-dithiobis(valine) / N,N'-Diacetyl-Penicillamine Disulfide
This guide serves as an immediate operational manual for researchers handling 3,3'-dithiobis[N-acetyl-Valine] . To ensure maximum safety and scientific accuracy, it is critical to first clarify the chemical structure. In standard nomenclature, "3,3'-dithiobis(valine)" refers to Penicillamine disulfide . Therefore, the compound is the N-acetylated derivative of Penicillamine disulfide .
As a sulfur-containing amino acid derivative, this compound presents specific risks regarding skin/eye irritation and potential sensitization , characteristic of organic disulfides and penicillamine derivatives.
Part 1: Executive Hazard Profile (GHS Standards)
Hazard Classification:WARNING
Treat as Substance Not Fully Tested (SNFT) with properties analogous to Penicillamine Disulfide (CAS 20902-45-8) and N-Acetyl-D-Valine (CAS 17916-88-0).
Hazard Category
GHS Code
Description
Skin Irritation
H315
Causes skin irritation.[1][2][3][4][5][6][7] Sulfur compounds can be absorbed transdermally.
Eye Irritation
H319
Causes serious eye irritation.[2][3][4][6][7][8][9][10] High risk during solubilization.
Respiratory
H335
May cause respiratory irritation.[3][4][6][8][9] Dust inhalation is the primary vector.
Sensitization
H317
Precautionary: May cause allergic skin reaction (common in penicillamine derivatives).[6][7]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the last line of defense. Engineering controls (Fume Hood) are primary.
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection
Double Nitrile Gloves (0.11 mm min. thickness)
Permeation Defense: Organic disulfides can permeate latex. Nitrile offers superior resistance to sulfur-based organics. Double gloving provides a "breakthrough indicator" layer.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Standard safety glasses are insufficient for fine powders or potential splashes of sulfur-containing solutions, which can be severely irritating to corneal tissue.
Respiratory
N95/P2 Respirator (if outside hood)
Particulate Control: If weighing outside a containment enclosure, an N95 is mandatory to prevent inhalation of H335-classified dust.
Body Defense
Lab Coat (High-Neck, Tyvek cuffs preferred)
Exposure Gap: Standard cotton coats are acceptable, but Tyvek wrist guards prevent powder from entering the gap between glove and sleeve.
PPE Decision Logic (DOT Visualization)
The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and engineering controls.
Part 3: Operational Workflow & Handling Protocol
Objective: Safe synthesis/handling of the disulfide dimer without cross-contamination or exposure.
Step 1: Weighing & Aliquoting
Location: Chemical Fume Hood or Powder Weighing Station.
Protocol:
Place an anti-static weighing boat on the balance.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of sulfur residues.
Technical Note: N-acetylated amino acids can be hygroscopic. Close the stock container immediately to prevent hydrolysis or clumping.
Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.
Step 2: Solubilization
Solvent Compatibility: 3,3'-dithiobis[N-acetyl-Valine] is generally soluble in DMSO, DMF, or aqueous buffers at neutral/alkaline pH.
Risk: Exothermic solvation is unlikely, but "salting out" or precipitation can occur if pH shifts.
Protocol:
Add solvent slowly to the powder.
Vortex in a closed tube.
Caution: If using DMSO, remember that DMSO increases skin permeability, carrying the dissolved disulfide directly into the bloodstream. Double gloving is non-negotiable here.